molecular formula C14H20ClF3N2O2 B2830310 1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone CAS No. 2411318-60-8

1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone

Cat. No. B2830310
CAS RN: 2411318-60-8
M. Wt: 340.77
InChI Key: KTPAJZUJQWSPOJ-UHFFFAOYSA-N
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Description

The compound “1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone” is a complex organic molecule that contains two piperidine rings, a chloroacetyl group, and a trifluoroethanone group . Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism could vary widely depending on the specific application.

Future Directions

Piperidine derivatives continue to be an area of interest in pharmaceutical research . Future directions could include the development of new synthesis methods, the discovery of new applications, and the optimization of existing applications.

properties

IUPAC Name

1-[3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N2O2/c15-8-12(21)19-6-3-10(4-7-19)11-2-1-5-20(9-11)13(22)14(16,17)18/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPAJZUJQWSPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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